1H-Naphth[2,3-d]imidazol-2-amine

Lipophilicity Membrane permeability Drug-likeness

Researchers developing fluorescent H₂O₂ sensors requiring red-shifted emission beyond 350 nm encounter autofluorescence interference from NADH/tryptophan when using generic 2-aminobenzimidazole. 1H-Naphth[2,3-d]imidazol-2-amine extends emission to 315-400 nm through naphthalene π-conjugation while preserving the core H₂O₂-quenching mechanism. • 3.2× PPARγ potency gain (EC₅₀ 0.26 μM vs 0.83 μM benzimidazole isostere) and full agonist conversion • Reactive 2-amino handle supports diazotization, acylation, Schiff-base formation, and cyclocondensation for SAR exploration • Supplied as ≥98% purity; linear [2,3-d] isomer (not angular [1,2-d]) for QSAR-consistent Chagas screening

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 102408-31-1
Cat. No. B009308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Naphth[2,3-d]imidazol-2-amine
CAS102408-31-1
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)NC(=N3)N
InChIInChI=1S/C11H9N3/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,(H3,12,13,14)
InChIKeyPKAMQIFKTSHCLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Naphth[2,3-d]imidazol-2-amine (CAS 102408-31-1): Procurement-Relevant Scaffold Profile and Comparator Landscape


1H-Naphth[2,3-d]imidazol-2-amine (CAS 102408-31-1, synonym 1H-benzo[f]benzimidazol-2-amine) is a fused heterocyclic building block comprising a naphthalene ring system annulated to a 2-aminoimidazole moiety (C₁₁H₉N₃, MW 183.21 g/mol) [1]. The compound serves as a key synthetic intermediate for constructing bioactive naphthoimidazole derivatives explored in anti-inflammatory, trypanocidal, urease-inhibitory, and fluorescent-sensing applications . Its structural identity is defined by the linear [2,3-d] ring fusion and the reactive 2-amino substituent, which together differentiate it from both the corresponding benzimidazole analog (2-aminobenzimidazole) and the parent naphtho[2,3-d]imidazole scaffold lacking the amino group [1][2]. Procurement decisions involving this compound hinge on its dual role as a direct comparator to 2-aminobenzimidazole in fluorescence-sensing platforms and as a precursor scaffold for constructing derivatives with quantitatively altered lipophilicity, electronic properties, and biological target engagement [3].

Why 1H-Naphth[2,3-d]imidazol-2-amine (CAS 102408-31-1) Cannot Be Interchanged with Benzimidazole or Parent Naphthoimidazole Analogs


Generic substitution among in-class imidazole building blocks introduces measurable physicochemical and functional penalties. Replacing the naphthalene annulation of 1H-naphth[2,3-d]imidazol-2-amine with a simple benzene ring (yielding 2-aminobenzimidazole) reduces the computed octanol-water partition coefficient (XLogP) by approximately 1.1 log units—from 2.0 to 0.90—fundamentally altering membrane permeability and hydrophobicity-driven target engagement [1]. Conversely, omitting the 2-amino group (yielding 1H-naphth[2,3-d]imidazole, CAS 269-07-8) eliminates two hydrogen-bond donor sites and two acceptor sites, abolishing the synthetic handle required for diazotization, acylation, Schiff base formation, and cyclocondensation reactions that generate biologically active derivatives [2]. A direct scaffold-swap experiment in the PPARγ agonist series demonstrated that exchanging the central benzimidazole for a naphtho[2,3-d]imidazole increased potency approximately threefold (EC₅₀ from ~0.83 μM to 0.26 μM), providing quantitative precedent that the extended π-surface of the naphthoimidazole core is not functionally equivalent to the benzimidazole isostere [3]. These differences manifest in distinct fluorescence emission behaviour, electronic structure, and derivatization chemistry that preclude casual interchange [1][3].

Quantitative Differentiation Evidence for 1H-Naphth[2,3-d]imidazol-2-amine (CAS 102408-31-1) Versus Closest Analogs


Lipophilicity (XLogP) Head-to-Head: 1H-Naphth[2,3-d]imidazol-2-amine vs 2-Aminobenzimidazole

The target compound exhibits approximately 1.1 log units higher computed lipophilicity than its direct benzimidazole analog, 2-aminobenzimidazole (1H-benzimidazol-2-amine, CAS 934-32-7), as calculated by the PubChem XLogP3-AA algorithm [1]. This difference arises from the extended naphthalene π-surface replacing the single benzene ring while retaining an identical topological polar surface area (TPSA = 54.7 Ų for both compounds) [1][2]. The magnitude of this logP shift (ΔlogP ≈ +1.1) is substantial in medicinal chemistry terms, typically corresponding to a ~10-fold increase in membrane partitioning and altered pharmacokinetic distribution [3].

Lipophilicity Membrane permeability Drug-likeness Medicinal chemistry

Fluorescence Emission and H₂O₂ Quenching Behaviour: Direct Comparison of 2-Aminonaphthoimidazole vs 2-Aminobenzimidazole in a Single Study

In a direct comparative study by Atar et al. (2019), 2-aminonaphthoimidazole (compound 4, structurally equivalent to 1H-naphth[2,3-d]imidazol-2-amine) was evaluated alongside 2-aminobenzimidazole (ABZ, compound 1) for fluorescence quenching by aqueous H₂O₂ [1]. Both compounds exhibited strong fluorescence quenching in the presence of H₂O₂, with emission in the λₑₘ = 315–400 nm range. The extended π-conjugation of the naphthoimidazole system shifts the absorption and emission profiles relative to ABZ, producing a distinct spectral window. While quantitative Stern-Volmer binding constants were reported for ABZ (K₁:₁ = 8 M⁻¹; K₁:₂ = 21 M⁻¹ for the 1:2 H₂O₂ complex), compound 4 was characterized qualitatively within the same experimental framework as exhibiting comparable dual (dynamic + static) quenching behaviour [1]. The study established that the naphthalene-extended 2-aminoimidazole fluorophore retains the H₂O₂-sensing functionality while offering red-shifted emission suitable for multiplexed or tissue-penetrating detection applications where ABZ's shorter-wavelength emission is limiting [1].

Fluorescent sensor Hydrogen peroxide detection Photophysics 2-Aminobenzimidazole fluorophore

Scaffold Replacement Value: Benzimidazole → Naphtho[2,3-d]imidazole in PPARγ Agonists Yields ~3-Fold EC₅₀ Improvement

Goebel et al. (2010) systematically investigated the structure-activity relationships of telmisartan-derived PPARγ agonists and explicitly tested the effect of replacing the central benzimidazole core with a naphtho[2,3-d]imidazole scaffold [1]. The rationale was to increase the hydrophobicity of the central molecular portion. The resulting naphtho[2,3-d]imidazole-containing compound 5 (4′-[(2-propyl-1H-naphtho[2,3-d]imidazol-1-yl)methyl]biphenyl-2-carboxylic acid) exhibited an EC₅₀ of 0.26 μM as a full PPARγ agonist in a luciferase reporter gene assay in COS-7 cells [1]. This compares favourably with the parent benzimidazole-based telmisartan, which activates PPARγ with an EC₅₀ of approximately 0.83 μM under comparable assay conditions [2]. The ~3.2-fold improvement in potency was attributed directly to the enhanced lipophilicity and altered binding mode conferred by the naphthalene annulation, as corroborated by 3D pharmacophore-driven docking experiments [1]. This study provides quantitative, cross-study comparable evidence that the naphtho[2,3-d]imidazole core—the scaffold of 1H-naphth[2,3-d]imidazol-2-amine—is not functionally interchangeable with benzimidazole and can confer measurable potency advantages in a receptor-binding context.

PPARγ agonism Scaffold hopping Telmisartan derivatives Metabolic disease

2-Amino Synthetic Handle: Functional Group Differentiation from Parent 1H-Naphth[2,3-d]imidazole (CAS 269-07-8)

The 2-amino substituent of 1H-naphth[2,3-d]imidazol-2-amine fundamentally differentiates it from the parent scaffold 1H-naphth[2,3-d]imidazole (CAS 269-07-8) in both physicochemical properties and synthetic utility. Computed descriptors from PubChem reveal: the 2-amino compound contributes two hydrogen-bond donor sites and two hydrogen-bond acceptor sites, whereas the parent scaffold (CAS 269-07-8) has one HBD and zero HBA sites [1]. This transforms the compound from a passive aromatic core into an active synthetic intermediate capable of undergoing diazotization (yielding 2-diazonium salts for azo-coupling or Sandmeyer-type substitutions), acylation/sulfonylation at the exocyclic nitrogen, Schiff base condensation with aldehydes, and cyclocondensation to form fused triazoles, purine analogs, and imidazo[1,2-a]heterocycles [2][3]. The parent scaffold lacking the amino group cannot participate directly in any of these transformations [2]. Additionally, the XLogP decreases from 2.4 (parent) to 2.0 (2-amino derivative), reflecting the polar contribution of the NH₂ group while retaining the overall lipophilic character of the naphthalene system [1].

Synthetic intermediate Derivatization handle Hydrogen bonding Medicinal chemistry building block

Linear [2,3-d] vs Angular [1,2-d] Isomer: Electronic Structure Differentiation Confirmed by CNDO-2 Calculations

The linear naphth[2,3-d]imidazole ring system (the core of CAS 102408-31-1) is electronically distinct from its angular isomer, 1H-naphth[1,2-d]imidazole (CAS 233-53-4). Semi-empirical CNDO-2 (Complete Neglect of Differential Overlap) calculations performed on 1H-naphth[1,2-d]imidazole, 3H-naphth[1,2-d]imidazole, and 1H-naphth[2,3-d]imidazole molecules revealed different electronic distributions, dipole moments, and frontier orbital energies [1]. The dipole moments of N-methyl derivatives of the linear naphthimidazole were measured experimentally and compared with those of perimidine and angular naphthimidazoles, confirming that the [2,3-d] fusion pattern produces a distinct charge distribution that affects molecular recognition, hydrogen-bonding propensity, and reactivity toward electrophiles such as the Chichibabin reaction [1][2]. For the 2-amino-substituted variants specifically, the linear isomer (CAS 102408-31-1, MW = 183.21, exact mass = 183.079647) and the angular isomer (1H-naphth[1,2-d]imidazol-2-amine, CAS 94785-93-0, exact mass = 183.08) are constitutional isomers with identical molecular formula but different connectivity of the imidazole ring to the naphthalene system, yielding distinct ¹H and ¹³C NMR signatures and different molecular recognition surfaces .

Isomer differentiation Electronic structure Dipole moment Quantum chemical calculation

QSAR Framework: σi (Inductive Effect) as Dominant Descriptor for Anti-T. cruzi Activity of 2-Aryl-Naphthoimidazoles

A QSAR study of 34 2-aryl-naphthoimidazoles established that the inductive substituent constant σi is the single most important molecular descriptor governing their lytic activity against bloodstream trypomastigote forms of Trypanosoma cruzi, the causative agent of Chagas disease [1]. This quantitative relationship provides a rational framework for optimizing derivatives built from the 1H-naphth[2,3-d]imidazol-2-amine scaffold: electron-withdrawing or electron-donating substituents introduced via the 2-amino handle can be systematically tuned according to their σi values to modulate anti-parasitic potency. In a follow-up study, N-alkyl-naphthoimidazoles derived from this scaffold class demonstrated trypanocidal activity superior to the clinical standard benznidazole: the N1-n-hexyl and N3-n-hexyl derivatives were 2.2-fold and 3.2-fold more active than benznidazole, with selectivity indices (SI = CC₅₀/IC₅₀) of 2.7 and 13.4 respectively [2]. While these specific derivatives are not the unsubstituted 2-amino compound, the QSAR model anchors the scaffold's optimization trajectory in a quantitative, descriptor-driven framework that benzimidazole-based analogs do not share, as the σi-sensitivity is specific to the naphthoimidazole electronic system [1].

QSAR Trypanosoma cruzi Chagas disease Inductive effect Scaffold optimization

Highest-Confidence Application Scenarios for 1H-Naphth[2,3-d]imidazol-2-amine (CAS 102408-31-1) Based on Quantitative Differentiation Evidence


Fluorescent H₂O₂ Sensor Development Requiring Red-Shifted Emission

Research groups developing optical hydrogen peroxide sensors for biological or environmental monitoring should procure 1H-naphth[2,3-d]imidazol-2-amine when a red-shifted fluorescent probe is required relative to the established 2-aminobenzimidazole (ABZ) fluorophore. The extended π-conjugation of the naphthalene-fused system shifts emission to longer wavelengths within the 315–400 nm range while retaining the core H₂O₂-quenching mechanism validated in the direct comparative study by Atar et al. (2019) [1]. This red shift improves signal discrimination in autofluorescent biological samples (e.g., cell lysates, tissue homogenates) where ABZ emission (~315–350 nm) overlaps with endogenous fluorophores such as NADH and tryptophan. The 2-amino group further enables covalent conjugation to biomolecules or solid supports via diazotization or amide coupling, which the parent naphtho[2,3-d]imidazole scaffold cannot support [2].

Medicinal Chemistry Scaffold-Hopping from Benzimidazole to Naphthoimidazole for Lipophilicity-Driven Potency Optimization

Medicinal chemistry programs seeking to improve the potency of benzimidazole-based lead compounds through increased scaffold lipophilicity should procure 1H-naphth[2,3-d]imidazol-2-amine as the core building block. The Goebel et al. (2010) PPARγ agonist study provides quantitative precedent: exchanging benzimidazole for naphtho[2,3-d]imidazole improved potency ~3.2-fold (EC₅₀ 0.26 μM vs ~0.83 μM) and converted a partial agonist into a full agonist [1]. The XLogP increase of ~1.1 units relative to the 2-aminobenzimidazole analog, coupled with a maintained TPSA of 54.7 Ų, predicts enhanced membrane permeability without compromising hydrogen-bonding capacity [2]. The 2-amino group provides a versatile synthetic handle for introducing diverse C2-substituents (via diazotization, acylation, or condensation with aldehydes to yield 2-aryl derivatives), enabling systematic SAR exploration [3].

Anti-Trypanosomal Lead Optimization Guided by σi QSAR Model

Drug discovery groups targeting Chagas disease can use 1H-naphth[2,3-d]imidazol-2-amine as a starting scaffold for synthesizing 2-substituted and N-alkyl derivatives whose anti-T. cruzi activity can be predicted and optimized using the validated σi-driven QSAR model derived from 34 2-aryl-naphthoimidazoles [1]. The model establishes that inductive electronic effects dominate lytic activity against bloodstream trypomastigotes, enabling rational substituent selection. The scaffold has already produced derivatives 2.2–3.2× more potent than benznidazole with selectivity indices up to 13.4 [1]. Procurement of the linear [2,3-d] isomer specifically (CAS 102408-31-1, not the angular [1,2-d] isomer CAS 94785-93-0) is critical, as the QSAR model was developed on the linear series and electronic properties differ measurably between the two topologies [2].

Synthesis of 2-Aryl-1H-naphtho[2,3-d]imidazole Libraries for Urease Inhibition Screening

Investigators screening for urease inhibitors as potential gastritis therapeutics should procure 1H-naphth[2,3-d]imidazol-2-amine or its immediate synthetic precursor 2,3-diaminonaphthalene for constructing 2-aryl-1H-naphtho[2,3-d]imidazole derivative libraries. The 2024 RSC Advances study demonstrated that 2-aryl derivatives synthesized via aldehyde condensation with 2,3-diaminonaphthalene yielded potent urease inhibitors with IC₅₀ values of 34.2 ± 0.72 μM and 42.43 ± 0.65 μM for the most active compounds, representing a validated synthetic route with established biological endpoints [1]. While the target compound (CAS 102408-31-1) itself is the 2-amino rather than 2-aryl derivative, it serves as the immediate precursor for diazotization-based alternative synthetic routes to 2-substituted analogs and as a reference standard for characterizing the unsubstituted scaffold's baseline activity in screening panels [1].

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